molecular formula C26H42N2O2 B11474636 1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

Cat. No.: B11474636
M. Wt: 414.6 g/mol
InChI Key: JMHBJXANORTDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine is a complex organic compound characterized by its unique structure, which includes two tetrahydropyran rings and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the tetrahydropyran rings can be formed through the cyclization of 2,6,6-trimethyltetrahydro-2H-pyran-2-yl methanol derivatives . The piperazine core is then introduced through a coupling reaction with the propargyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and coupling processes.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine is unique due to its dual tetrahydropyran rings and piperazine core, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

Molecular Formula

C26H42N2O2

Molecular Weight

414.6 g/mol

IUPAC Name

1,4-bis[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine

InChI

InChI=1S/C26H42N2O2/c1-23(2)11-7-13-25(5,29-23)15-9-17-27-19-21-28(22-20-27)18-10-16-26(6)14-8-12-24(3,4)30-26/h7-8,11-14,17-22H2,1-6H3

InChI Key

JMHBJXANORTDCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)CC#CC3(CCCC(O3)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.